Pulegone (Standard)

説明

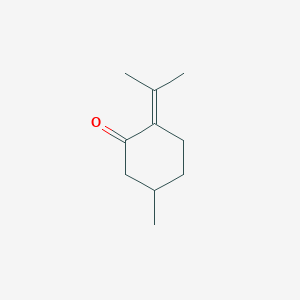

Structure

3D Structure

特性

IUPAC Name |

(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWDASTMWDZIW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=C(C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025975 | |

| Record name | R-(+)-Pulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour | |

| Record name | Pulegone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol) | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9323 at 20 °C, 0.927-0.939 | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated) | |

| Record name | Pulegone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil, Oily liquid | |

CAS No. |

89-82-7 | |

| Record name | (+)-Pulegone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pulegone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | R-(+)-Pulegone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-4(8)-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PULEGONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LF2673R3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pulegone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pulegone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pulegone standard physical and chemical properties

An In-Depth Technical Guide to the Standard Physical and Chemical Properties of Pulegone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard physical and chemical properties of pulegone, a monoterpene of significant interest in various scientific fields. The information is presented in a structured format to facilitate easy access and comparison of data. This guide also includes detailed experimental protocols and visualizations to support research and development activities.

Chemical Identity

Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, most notably in pennyroyal (Mentha pulegium) and peppermint (Mentha piperita)[1]. It exists as two enantiomers, (+)-pulegone and (-)-pulegone, with the (R)-(+)-enantiomer being the more abundant in nature.

Table 1: Chemical Identification of Pulegone

| Identifier | Value |

| IUPAC Name | (5R)-5-Methyl-2-(1-methylethylidene)cyclohexan-1-one[2] |

| Synonyms | (R)-(+)-p-Menth-4(8)-en-3-one, d-Pulegone[2] |

| CAS Number | 89-82-7 ((+)-Pulegone)[2][3] |

| Chemical Formula | C₁₀H₁₆O[1] |

| Molar Mass | 152.23 g/mol [1][2] |

| InChI Key | NZGWDASTMWDZIW-MRVPVSSYSA-N ((+)-Pulegone)[2] |

| SMILES | C[C@@H]1CCC(=C(C)C)C(=O)C1 ((+)-Pulegone)[2] |

Physical Properties

Pulegone is a colorless to pale yellow oily liquid with a characteristic minty, camphor-like odor[1][2]. Its physical properties are summarized in the tables below.

Table 2: Physical Properties of Pulegone

| Property | Value | Reference |

| Appearance | Colorless to pale yellow oily liquid | [1][2] |

| Odor | Pleasant, minty, camphor-like | [1][2] |

| Melting Point | < 25 °C | [2][3] |

| Boiling Point | 224 °C at 760 mmHg | [1][2] |

| Density | 0.9323 - 0.937 g/mL at 20-25 °C | [2][4][5] |

| Vapor Pressure | 0.093 - 0.12 mmHg at 25 °C | [2][6][7] |

Table 3: Solubility and Partition Coefficient of Pulegone

| Property | Value | Reference |

| Solubility in Water | Practically insoluble (173.7 mg/L at 25 °C, estimated) | [1][2][6] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform | [8] |

| logP (Octanol-Water Partition Coefficient) | 3.08 | [2][7] |

Chemical Properties and Reactivity

Pulegone is a ketone and an alkene, and its reactivity is characteristic of these functional groups. It is stable under recommended storage conditions[2]. It can undergo hydrogenation to form menthone[1]. As a ketone, it can be purified via the formation of a semicarbazone derivative[9].

Spectral Data

Spectroscopic data is crucial for the identification and characterization of pulegone.

Table 4: Key Spectroscopic Data for (+)-Pulegone

| Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.0 (d), ~1.8 (s), ~2.0 (s), ~2.2-2.5 (m)[2] |

| ¹³C NMR (CDCl₃, 50.18 MHz) | δ (ppm): ~21.8, 22.1, 23.0, 28.6, 31.6, 32.8, 50.8, 131.8, 141.8, 204.0[2] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 81, 67, 152, 109, 41[2] |

| Infrared (IR) | Key absorptions (cm⁻¹): ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch) |

Experimental Protocols

This section outlines generalized experimental methodologies for determining some of the key physical and chemical properties of pulegone.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

-

Sample Preparation: A small amount of pulegone (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Heating: The sample tube is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Solubility in Water (Shake-Flask Method)

-

Sample Preparation: A known excess amount of pulegone is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand to allow for the separation of the aqueous and organic phases. If necessary, centrifugation can be used.

-

Quantification: A sample of the aqueous phase is carefully removed and the concentration of dissolved pulegone is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a common technique for determining logP.

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.

-

Sample Preparation: A known amount of pulegone is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the pulegone between the two phases.

-

Phase Separation: The funnel is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of pulegone in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of pulegone in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of pulegone in complex mixtures like essential oils.

-

Sample Preparation: The essential oil or a solution of pulegone in a suitable solvent (e.g., hexane or dichloromethane) is prepared.

-

Injection: A small volume of the sample (typically 1 µL) is injected into the GC.

-

Separation: The components of the sample are separated on a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 240°C) to elute the compounds.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

Data Analysis: The resulting mass spectrum of each component is compared to a library of known spectra (e.g., NIST) to identify the compounds. The retention time of the pulegone peak can be compared to that of a standard for confirmation.

Metabolic Pathway

Pulegone is metabolized in the liver primarily by cytochrome P450 (CYP450) enzymes[10][11][12]. The major metabolic pathway involves the conversion of pulegone to menthofuran, which is then further metabolized. This metabolic activation is linked to the observed hepatotoxicity of pulegone[11][12].

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of pulegone in an essential oil sample using GC-MS.

Safety Information

Pulegone is considered harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer[13]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Pulegone - Wikipedia [en.wikipedia.org]

- 2. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-(+)-胡薄荷酮 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pulegone, 15932-80-6 [thegoodscentscompany.com]

- 7. (R)-(+)-pulegone, 89-82-7 [thegoodscentscompany.com]

- 8. fishersci.ca [fishersci.ca]

- 9. (+)-PULEGONE CAS#: 89-82-7 [m.chemicalbook.com]

- 10. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Pulegone Biosynthesis Pathway in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pulegone biosynthesis pathway in Mentha species, with a primary focus on peppermint (Mentha x piperita). Pulegone is a critical intermediate in the biosynthesis of menthol, the principal component of peppermint oil, and its metabolic fate significantly influences the final chemical profile and quality of the essential oil. This document details the enzymatic steps, quantitative data, experimental protocols, and regulatory aspects of this vital metabolic pathway.

The Core Biosynthetic Pathway

The biosynthesis of pulegone is a multi-step enzymatic process that begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP), derived from the methylerythritol phosphate (MEP) pathway in plastids. The pathway proceeds through a series of cyclization, hydroxylation, oxidation, reduction, and isomerization reactions, primarily occurring in the secretory cells of peltate glandular trichomes on the leaves of Mentha species.[1][2]

The key enzymatic steps leading to the formation of (+)-pulegone are as follows:

-

Geranyl Diphosphate (GPP) to (-)-Limonene: The pathway is initiated by the cyclization of GPP to (-)-limonene, a reaction catalyzed by (-)-limonene synthase (LS) .[3][4] This enzyme is located in the leucoplasts of secretory cells.[4]

-

(-)-Limonene to (-)-trans-Isopiperitenol: The allylic hydroxylation of (-)-limonene at the C3 position is carried out by the cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3H) , to yield (-)-trans-isopiperitenol.[5][6] This enzyme is associated with the endoplasmic reticulum.[2]

-

(-)-trans-Isopiperitenol to (-)-Isopiperitenone: The resulting alcohol is then oxidized to the corresponding ketone, (-)-isopiperitenone, by (-)-trans-isopiperitenol dehydrogenase (IPD) .[2][7][8] This dehydrogenase is localized within the mitochondria.[2]

-

(-)-Isopiperitenone to (+)-cis-Isopulegone: The endocyclic double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase (IPR) in an NADPH-dependent reaction to form (+)-cis-isopulegone.[9][10]

-

(+)-cis-Isopulegone to (+)-Pulegone: The final step in pulegone formation is the isomerization of the exocyclic double bond of (+)-cis-isopulegone to the endocyclic position, a reaction catalyzed by (+)-cis-isopulegone isomerase (IPI) , yielding (+)-pulegone.[11]

Pulegone then stands at a critical branch point in the pathway. It can either be reduced to (-)-menthone by (+)-pulegone reductase (PR) , leading to the biosynthesis of menthol, or it can be converted to (+)-menthofuran by menthofuran synthase (MFS) , a cytochrome P450 enzyme.[11][12] The regulation of these competing pathways is crucial in determining the final composition of the essential oil.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and metabolites involved in the pulegone biosynthesis pathway in Mentha species.

Table 1: Kinetic Parameters of Key Enzymes in Pulegone Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Cofactor | Source Species | Reference(s) |

| (-)-Limonene Synthase (LS) | Geranyl Diphosphate | 1.8 | 0.3 | ~6.7 | Mg2+ or Mn2+ | Mentha x piperita | [3][13] |

| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | (-)-trans-Isopiperitenol | 72 | 0.06 (at pH 10) | 10.5 | NAD+ | Mentha x piperita | [2][7][14] |

| (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 (at pH 7.5) | NAD+ | Mentha x piperita | [7] | ||

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | NADPH | Mentha x piperita | [9][10] |

| NADPH | 2.2 | Mentha x piperita | [9][10] | ||||

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 - 40 | 1.8 | 5.0 | NADPH | Mentha x piperita | [9][10][15] |

| NADPH | 6.9 | Mentha x piperita | [9][10] |

Table 2: Concentration Ranges of Key Monoterpenes in Mentha piperita Essential Oil

| Compound | Concentration Range (%) | Geographical Origin/Variety | Reference(s) |

| Pulegone | traces - 13.0 | Various European countries, North America | [16][17][18] |

| Menthone | 0.4 - 45.6 | Various European countries, Slovakia, Turkey, Morocco, Italy, India | [1][16][19][20][21] |

| Isomenthone | 0.8 - 15.5 | Various European countries, Slovakia | [1][16] |

| (-)-Menthol | 1.5 - 69.1 | Various European countries, Slovakia, Turkey, Morocco, Italy, India | [1][16][19][20][21] |

| Menthofuran | 0.1 - 21 | Various European countries, Italy | [1][16][20] |

| (-)-Limonene | 1.0 - 6.7 | Various European countries, Slovakia | [1][16] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the pulegone biosynthesis pathway.

Enzyme Assays

General Protocol for Dehydrogenase Assays (e.g., (-)-trans-Isopiperitenol Dehydrogenase):

Dehydrogenase activity can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the formation or consumption of NAD(P)H.[22][23]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl or potassium phosphate at the optimal pH), the substrate (e.g., (-)-trans-isopiperitenol), and the cofactor (e.g., NAD+).

-

Enzyme Preparation: Use a partially purified enzyme extract from Mentha glandular trichomes or a recombinantly expressed and purified enzyme.

-

Initiation and Measurement: Pre-incubate the reaction mixture at the optimal temperature. Initiate the reaction by adding the enzyme preparation. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of NADH (6220 M-1cm-1).

General Protocol for Reductase Assays (e.g., (-)-Isopiperitenone Reductase and (+)-Pulegone Reductase):

Reductase activity is typically measured by monitoring the consumption of NADPH at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer at the optimal pH, the substrate (e.g., (-)-isopiperitenone or (+)-pulegone), and NADPH.

-

Enzyme Preparation: Utilize a cell-free extract from Mentha tissues or a purified recombinant enzyme.

-

Initiation and Measurement: Start the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm.

-

Product Confirmation: The reaction products (e.g., (+)-cis-isopulegone, (-)-menthone) can be extracted with an organic solvent (e.g., hexane) and identified and quantified by GC-MS.

Gene Expression Analysis

RNA Extraction from Mentha Species:

Extracting high-quality RNA from Mentha species can be challenging due to the high content of secondary metabolites. Modified protocols are often required.[6][11]

-

Tissue Homogenization: Grind fresh or frozen leaf tissue to a fine powder in liquid nitrogen.

-

Lysis and Extraction: Use a specialized RNA extraction buffer (e.g., containing guanidinium thiocyanate) and perform phenol-chloroform extractions to remove proteins and other contaminants.

-

Precipitation: Precipitate the RNA using isopropanol or lithium chloride.

-

Washing and Resuspension: Wash the RNA pellet with ethanol and resuspend it in RNase-free water.

-

Quality Control: Assess RNA integrity and concentration using gel electrophoresis and spectrophotometry.

Northern Blot Analysis:

Northern blotting is a standard technique to determine the size and relative abundance of specific mRNA transcripts.[24][25]

-

RNA Gel Electrophoresis: Separate total RNA or mRNA by size on a denaturing agarose gel.

-

Blotting: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled DNA or RNA probe specific for the gene of interest (e.g., a cDNA fragment of a pulegone pathway gene).

-

Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).

Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis:

GC-MS is the primary method for identifying and quantifying the volatile components of Mentha essential oils.[19][26]

-

Sample Preparation: Extract the essential oil from plant material by hydrodistillation or solvent extraction. Dilute the oil in a suitable solvent (e.g., hexane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or HP-5). The components are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification and Quantification: Identify the compounds by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries. Quantify the compounds based on their peak areas relative to an internal standard.

Visualization of Pathways and Workflows

Pulegone Biosynthesis Pathway

Caption: The pulegone biosynthesis pathway in Mentha species, highlighting the subcellular localization of key enzymes.

General Experimental Workflow for Pathway Analysis

Caption: A generalized workflow for the comprehensive analysis of the pulegone biosynthesis pathway in Mentha.

Regulation of the Pulegone Pathway

The biosynthesis of pulegone and its downstream metabolites is tightly regulated by developmental and environmental factors. Light is a key regulator, with studies showing that the expression of several pathway genes, including pulegone reductase (PR), is significantly influenced by light conditions.[16]

Furthermore, a feedback mechanism involving (+)-menthofuran has been identified. High levels of (+)-menthofuran have been shown to decrease the transcript levels of PR, leading to an accumulation of its substrate, (+)-pulegone.[27] This suggests a complex regulatory network that fine-tunes the metabolic flux through this branch point, thereby controlling the final ratio of menthol to menthofuran in the essential oil. This regulation is of significant commercial interest as pulegone and menthofuran are often considered undesirable components in high-quality peppermint oil.[27]

This technical guide provides a foundational understanding of the pulegone biosynthesis pathway in Mentha species. Further research into the intricate regulatory networks and the precise catalytic mechanisms of the involved enzymes will continue to advance our ability to metabolically engineer these valuable natural products for various applications in the pharmaceutical, food, and cosmetic industries.

References

- 1. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase [pubmed.ncbi.nlm.nih.gov]

- 7. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Menthol - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. kirj.ee [kirj.ee]

- 17. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cir-safety.org [cir-safety.org]

- 19. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 24. researchgate.net [researchgate.net]

- 25. isopiperitenone, 529-01-1 [thegoodscentscompany.com]

- 26. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Metabolic Profiling of Nine Mentha Species and Prediction of Their Antioxidant Properties Using Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Pulegone in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of pulegone, a monoterpene ketone, across a spectrum of essential oils. Pulegone is a compound of significant interest due to its distinct aromatic profile and its physiological effects. This document provides a comprehensive overview of its prevalence, the methodologies for its quantification, and the biochemical pathways of its synthesis in plants.

Data Presentation: Pulegone Abundance in Essential Oils

The concentration of pulegone in essential oils is highly variable, influenced by factors such as plant species, geographical origin, harvest time, and distillation techniques. The following table summarizes the quantitative data on pulegone content in several commercially important essential oils.

| Essential Oil Source | Plant Species | Pulegone Content (%) | References |

| Pennyroyal Oil (European) | Mentha pulegium | 62.0 - 97.0 | [1][2] |

| Pennyroyal Oil (American) | Hedeoma pulegioides | ~30.0 | [2] |

| Corn Mint Oil | Mentha arvensis | 0.2 - 4.9 | [2] |

| Peppermint Oil | Mentha piperita | Traces - 7.0 | [3][4] |

| Spearmint Oil | Mentha spicata | 0.3 - 29.59 | [5] |

| Lesser Calamint | Calamintha nepeta | 2.4 - 64.6 | [5] |

| Apple Mint | Mentha suaveolens | 1.15 - 2.5 | [5] |

| Water Mint | Mentha aquatica | ~0.45 | [5] |

| Buchu Leaf Oil | Agathosma betulina | ~3.0 | [2] |

| Buchu Leaf Oil | Agathosma crenulata | ~50.0 | [2] |

| Mentha longifolia | Mentha longifolia | 0.17 - 69.49 | [5] |

| Mentha haplocalyx | Mentha haplocalyx | 28.7 - 80.2 | [5] |

Experimental Protocols

Accurate quantification of pulegone in essential oils is critical for quality control, safety assessment, and research purposes. The following are detailed methodologies for the key experiments involved in the analysis of pulegone.

Extraction of Essential Oils from Plant Material: Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like pulegone from plant materials.

Apparatus:

-

Steam generator (or a boiling flask with water)

-

Biomass flask (still pot)

-

Still head

-

Condenser

-

Receiver (separator)

-

Heating mantle or hot plate

Procedure:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, flowering tops) is placed into the biomass flask. For dried material, stems are often removed as they contain negligible amounts of essential oil[6]. The material should be packed firmly but not too tightly to allow for even steam penetration[6].

-

Apparatus Assembly: The steam generator is connected to the biomass flask. The still head is fitted onto the biomass flask and connected to the condenser. The receiver is placed at the outlet of the condenser to collect the distillate.

-

Distillation: Steam is passed through the plant material. The hot steam causes the plant's secretory glands to burst, releasing the essential oil. The volatile essential oil components vaporize and are carried along with the steam into the condenser.

-

Condensation: Cold water circulating through the outer jacket of the condenser cools the steam and essential oil vapor, causing them to condense back into liquid form.

-

Collection and Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in the receiver. As essential oils are generally immiscible with water and have a different density, they will form a separate layer, which can then be physically separated.

-

Drying and Storage: The collected essential oil should be dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, airtight container in a cool, dark place.

Quantification of Pulegone: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of individual components within a complex mixture like an essential oil.

Sample Preparation:

-

A sample of the essential oil is diluted in a suitable organic solvent, such as hexane or ethyl acetate, to a concentration appropriate for GC-MS analysis (e.g., a 200:1 dilution)[7].

GC-MS Parameters (Representative):

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 1:100.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 5 minutes.

-

Ramp up to 180°C at a rate of 3°C/min.

-

Ramp up to 280°C at a rate of 20°C/min, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 5973 inert or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 200°C.

-

Mass Range: m/z 45-500.

Standard Preparation and Quantification:

-

Stock Standard Solution: A stock solution of pure pulegone (e.g., 1000 µg/mL) is prepared by accurately weighing the standard and dissolving it in a suitable solvent like methanol.

-

Working Standard Solutions: A series of working standard solutions of varying concentrations are prepared by diluting the stock solution.

-

Calibration Curve: The working standard solutions are injected into the GC-MS to generate a calibration curve by plotting the peak area of pulegone against its concentration.

-

Quantification of Pulegone in Sample: The diluted essential oil sample is injected into the GC-MS under the same conditions as the standards. The peak corresponding to pulegone is identified based on its retention time and mass spectrum. The concentration of pulegone in the sample is then determined by comparing its peak area to the calibration curve.

Mandatory Visualization

Experimental Workflow for Pulegone Analysis

The following diagram illustrates the general workflow from plant material to the quantification of pulegone.

Biosynthetic Pathway of Pulegone in Mentha Species

Pulegone is a key intermediate in the biosynthesis of menthol in many Mentha species. The following diagram outlines the enzymatic steps leading to the formation of pulegone from geranyl pyrophosphate.

References

- 1. engineering.iastate.edu [engineering.iastate.edu]

- 2. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispec.co.th [scispec.co.th]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

- 6. davuniversity.org [davuniversity.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Stereochemistry of (R)-(+)-Pulegone and (S)-(-)-Pulegone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of the monoterpene enantiomers, (R)-(+)-pulegone and (S)-(-)-pulegone. Pulegone, a naturally occurring compound found in various mint species, exhibits distinct chemical, physical, and biological properties dependent on its stereochemical configuration. This document details the physicochemical characteristics, synthesis, analytical separation, and differential biological activities of these enantiomers, with a focus on their metabolic pathways and toxicological profiles. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key synthetic and analytical procedures are provided, and critical concepts are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Pulegone is a monoterpene ketone and a significant constituent of the essential oils of plants such as pennyroyal (Mentha pulegium) and catnip (Nepeta cataria).[1] It exists as two enantiomers: (R)-(+)-pulegone and (S)-(-)-pulegone, which are non-superimposable mirror images of each other. The stereocenter is located at the C5 position of the cyclohexanone ring. The (R)-(+)-enantiomer is the more abundant and widely studied of the two.[2]

The stereochemistry of pulegone plays a pivotal role in its biological activity. Notably, (R)-(+)-pulegone is known for its hepatotoxicity, a characteristic attributed to its metabolic activation by cytochrome P450 enzymes to the proximate hepatotoxin, menthofuran.[3] In contrast, (S)-(-)-pulegone is reported to be significantly less toxic.[4][5] This disparity in biological effect underscores the importance of understanding the stereochemical nuances of these molecules, particularly in the context of drug development and safety assessment of natural products.

This guide aims to provide a detailed technical overview of the stereochemistry of pulegone enantiomers, covering their physical and chemical properties, methods for their synthesis and analysis, and their differential biological effects.

Physicochemical Properties

The enantiomers of pulegone share identical physical properties such as boiling point, melting point, and density, as is characteristic of enantiomeric pairs.[6] However, they exhibit opposite optical activity, a defining feature of their stereochemical relationship. The quantitative data for both enantiomers are summarized in the tables below.

Table 1: General and Physical Properties

| Property | (R)-(+)-Pulegone | (S)-(-)-Pulegone |

| IUPAC Name | (5R)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one | (5S)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one |

| CAS Number | 89-82-7[7] | 3391-90-0[8] |

| Molecular Formula | C₁₀H₁₆O[7] | C₁₀H₁₆O[8] |

| Molecular Weight | 152.23 g/mol [7] | 152.23 g/mol [8] |

| Appearance | Colorless to yellowish oil[7] | Colorless clear liquid[4] |

| Odor | Pleasant, minty, camphor-like[7] | Minty aroma[8] |

| Boiling Point | 224 °C at 760 mmHg[6][7] | 222-224 °C at 760 mmHg[4][8] |

| Melting Point | < 25 °C[6] | 244 °C (Note: This value from one source appears anomalous and may be a typo)[5] |

| Density | 0.9323 - 0.937 g/mL at 20-25 °C[6][7] | 0.937 g/mL at 25 °C[8] |

| Refractive Index (n²⁰/D) | ~1.488 | 1.488[8] |

Table 2: Optical Properties

| Property | (R)-(+)-Pulegone | (S)-(-)-Pulegone |

| Specific Rotation [α]²⁰/D | +21° to +22.5° (neat) | -22° (neat)[8] |

Stereochemical Relationship

The enantiomeric relationship between (R)-(+)-pulegone and (S)-(-)-pulegone is depicted in the following diagram. They are non-superimposable mirror images, differing only in the three-dimensional arrangement of the methyl group at the C5 chiral center.

Synthesis and Analysis

Synthesis

(R)-(+)-Pulegone is typically isolated from natural sources like pennyroyal oil, where it is the major constituent.

(S)-(-)-Pulegone is less common in nature and is often synthesized. A well-established method is the synthesis from (-)-citronellol, as reported by Corey et al. (1976).

Experimental Protocol: Synthesis of (S)-(-)-Pulegone from (-)-Citronellol

This protocol is based on the work of E.J. Corey, Harry E. Ensley, and J. William Suggs (1976).

-

Oxidation of (-)-Citronellol: (-)-Citronellol is oxidized to (S)-(-)-citronellal. A common method involves the use of pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (CH₂Cl₂). The reaction is typically carried out at room temperature with stirring until the oxidation is complete, which can be monitored by thin-layer chromatography (TLC).

-

Cyclization of (S)-(-)-Citronellal: The resulting (S)-(-)-citronellal is then cyclized to a mixture of isopulegol stereoisomers. This can be achieved using a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), in an inert solvent at low temperatures (e.g., 0 °C).[9]

-

Oxidation to (S)-(-)-Pulegone: The mixture of isopulegols is subsequently oxidized to (S)-(-)-pulegone. This can be accomplished using various oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid and acetone) or PCC. The final product is then purified by column chromatography or distillation.

References

- 1. Different stereoselectivity in the reduction of pulegone by Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of nociceptive transient receptor potential channels in repellent action of pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 6. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TRP channels interaction with lipids and its implications in disease. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Isolation and Purification of Pulegone from Pennyroyal Oil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating and purifying (R)-(+)-pulegone, a bioactive monoterpenoid, from the essential oil of pennyroyal (Mentha pulegium). It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development activities.

Introduction

Pulegone is a naturally occurring monoterpenoid and the principal chemical constituent of pennyroyal oil, where it can comprise between 60% and 90% of the oil's volume[1][2][3]. It is recognized for its characteristic minty-camphoraceous aroma and has applications in the flavor, fragrance, and pharmaceutical industries[4]. Due to its bioactivity, including potential anti-inflammatory and antimicrobial properties, there is significant scientific interest in obtaining high-purity pulegone for further investigation[2].

This document outlines the standard multi-step procedure for its extraction and purification, beginning with the isolation of crude essential oil from plant material, followed by purification techniques to separate pulegone from other terpenoid constituents.

Chemical and Physical Properties

A successful purification strategy relies on exploiting the differences in the physical and chemical properties of pulegone and the main accompanying components in pennyroyal oil, such as menthone and isomenthone[5][6].

Table 1: Physical Properties of Pulegone and Major Related Monoterpenes

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| (R)-(+)-Pulegone | C₁₀H₁₆O | 152.24 | 224 | 0.935 |

| l-Menthone | C₁₀H₁₈O | 154.25 | 207 | 0.895 |

| Isomenthone | C₁₀H₁₈O | 154.25 | 212 | 0.900 |

| Piperitenone | C₁₀H₁₄O | 150.22 | 233 | 0.975 |

Data sourced from PubChem and other chemical databases.[7][8]

The significant difference in boiling points between pulegone and other components like menthone is the basis for purification by fractional distillation[9].

Isolation and Purification Workflow

The overall process involves a primary extraction followed by one or more purification steps. The typical workflow is visualized below.

Caption: Workflow for Pulegone Isolation and Purification.

Quantitative Data Summary

The composition of pennyroyal oil can vary significantly based on geography, climate, and harvest time[5][10]. Effective purification requires an initial assessment of the crude oil's composition, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Example Chemical Composition of Mentha pulegium Essential Oil

| Compound | Retention Time (min) | Relative Percentage (%) |

| Isomenthone | 15.2 | 10.6 - 18.5 |

| Menthone | 15.8 | 0.6 - 8.3 |

| Pulegone | 17.5 | 61.3 - 88.6 |

| Piperitenone | 18.1 | 0.3 - 19.6 |

| Menthofuran | 19.2 | < 1.0 |

Data compiled from multiple GC-MS analyses reported in literature.[2][3][5][10][11]

Table 3: Purification Efficiency of Cited Methods

| Method | Starting Purity (Pulegone %) | Final Purity (Pulegone %) | Typical Yield (%) | Reference |

| Fractional Vacuum Distillation | ~75-85% | >90% | ~95% (of distilled fraction) | [12] |

| Flash Column Chromatography | >90% | >98% | ~85-90% | [13] |

| HPCCC* | Variable (in Peppermint Oil) | 94-99% | Not specified | [14][15] |

*High-Performance Counter-Current Chromatography, a specialized liquid-liquid chromatographic technique.

Detailed Experimental Protocols

Protocol 1: Steam Distillation for Crude Oil Extraction

This protocol describes the extraction of essential oil from dried pennyroyal leaves and flowering tops.

Objective: To isolate the volatile oils from plant material.

Apparatus:

-

Large round-bottom flask (e.g., 5 L)

-

Heating mantle

-

Steam distillation apparatus (Clevenger-type)

-

Condenser

-

Receiving flask

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Place approximately 500 g of dried and crushed pennyroyal plant material into the round-bottom flask.

-

Add deionized water to the flask until the plant material is fully submerged.

-

Assemble the steam distillation apparatus. Ensure all joints are properly sealed.

-

Begin heating the flask. The goal is to boil the water, generating steam that will pass through the plant material, carrying the volatile oils with it[1].

-

Continue the distillation for 3-4 hours, collecting the distillate. The oil will separate from the aqueous layer in the collector.

-

After distillation is complete, allow the apparatus to cool.

-

Carefully transfer the collected distillate to a separatory funnel.

-

Drain the lower aqueous (hydrosol) layer, retaining the upper oil layer.

-

Wash the oil layer with a saturated NaCl solution to remove residual water.

-

Dry the crude essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to sit for 15-20 minutes.

-

Decant or filter the dried oil into a clean, tared amber vial. Record the yield. The yield of essential oil from dry plant material is typically around 0.6% to 1.7% (w/w)[10][16].

Protocol 2: Purification by Fractional Vacuum Distillation

This method separates pulegone from components with lower boiling points, such as menthone.

Objective: To enrich the pulegone content of the crude oil to >90%.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and thermometer

-

Receiving flasks (multiple)

-

Vacuum source and gauge

-

Heating mantle with stirrer

Procedure:

-

Place the crude pennyroyal oil into a round-bottom flask with a stir bar.

-

Assemble the fractional distillation apparatus. The fractionating column is placed between the boiling flask and the distillation head to provide theoretical plates for separation[9][17].

-

Attach the apparatus to a vacuum line. Reducing the pressure lowers the boiling points of the components, preventing thermal degradation.

-

Begin heating and stirring the oil gently.

-

Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).

-

Monitor the temperature at the distillation head. Collect the initial fraction(s), which will be enriched in lower-boiling point compounds like menthone.

-

As the temperature stabilizes at the boiling point of pulegone (under vacuum), switch to a new, clean receiving flask to collect the pulegone-enriched fraction. Distillation should proceed slowly and steadily for optimal separation[17][18].

-

Continue distillation until approximately 95% of the oil has been collected, leaving higher-boiling residues behind[12].

-

Analyze the collected fractions by GC-MS to confirm purity.

Protocol 3: High-Purity Purification by Flash Column Chromatography

This protocol is used as a final polishing step to achieve >98% purity.

Objective: To remove trace impurities and closely related compounds.

Apparatus:

-

Glass chromatography column

-

Silica gel (60 Å, 230-400 mesh)

-

Solvent reservoir and pump/pressure source

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Solvent System Selection: First, determine an appropriate solvent system using TLC[13]. A common mobile phase for separating terpenoids is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Test various ratios (e.g., 98:2, 95:5 hexane:ethyl acetate) to achieve good separation between pulegone and impurities.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to create a uniform stationary phase bed.

-

Sample Loading: Dissolve the pulegone-enriched fraction from the distillation step in a minimal amount of the mobile phase and load it onto the top of the silica column.

-

Elution: Begin eluting the sample through the column with the mobile phase, applying positive pressure to achieve a steady flow rate.

-

Fraction Collection: Collect small, uniform fractions as the solvent elutes from the column.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots (e.g., under UV light or with a potassium permanganate stain).

-

Pooling and Concentration: Combine the fractions that contain pure pulegone.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the final high-purity (R)-(+)-pulegone as a colorless to pale yellow oil[4].

-

Confirm final purity using GC-MS and/or NMR spectroscopy[13].

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pulegone - Wikipedia [en.wikipedia.org]

- 5. ihmtweb.ihmt.unl.pt [ihmtweb.ihmt.unl.pt]

- 6. researchgate.net [researchgate.net]

- 7. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Menthone - Wikipedia [en.wikipedia.org]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. sanad.iau.ir [sanad.iau.ir]

- 11. sevenpubl.com.br [sevenpubl.com.br]

- 12. US5204128A - Method of treating mint oils to reduce pulegone and menthofuran contents - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Preparative separation of menthol and pulegone from peppermint oil (Mentha piperita L.) by high-performance counter-current chromatography [agris.fao.org]

- 16. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

- 17. Purification [chem.rochester.edu]

- 18. chembam.com [chembam.com]

Pulegone Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of pulegone in various organic solvents, intended for researchers, scientists, and professionals in drug development. This document details available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key metabolic pathways of pulegone.

Executive Summary

Pulegone, a monoterpene ketone found in various essential oils, exhibits a range of solubilities in different organic solvents, a critical consideration for its application in research and development. This guide consolidates the available data on its solubility, providing a clear and concise reference. While precise quantitative data is limited in publicly available literature, qualitative descriptions and some specific values provide a strong indication of its behavior in various solvent systems. Furthermore, this guide outlines a general experimental protocol for determining solubility and presents a detailed diagram of its metabolic fate, a crucial aspect for toxicological and pharmacological assessments.

Pulegone Solubility Profile

The solubility of pulegone is dictated by its chemical structure, a cyclic ketone with a nonpolar hydrocarbon backbone. This leads to its general preference for organic solvents over aqueous media.

Quantitative Solubility Data

Quantitative solubility data for pulegone in organic solvents is not extensively reported in peer-reviewed literature. However, the term "miscible," indicating solubility in all proportions, has been used to describe its behavior in several common organic solvents.[1] Conflicting reports exist for some solvents, highlighting the need for application-specific experimental verification.

| Solvent | Quantitative Solubility | Notes |

| Water | 173.7 mg/L @ 25 °C (estimated)[2] | Pulegone is considered insoluble or practically insoluble in water.[1] |

| Ethanol | Miscible[1][3] | Pulegone is soluble in alcohol.[4] |

| Diethyl Ether | Miscible[1][3] | |

| Chloroform | Miscible[1][3] / Sparingly Soluble[5] | Conflicting reports exist. "Miscible" suggests solubility in all proportions, while another source indicates limited solubility. |

| Methanol | Slightly Soluble[5] | |

| Carbon Tetrachloride | Soluble[1] | No quantitative data available. |

| Oils | Soluble[4] | Pulegone is soluble in various oils. |

Note: "Miscible" implies that the substances are soluble in each other in all proportions.

Qualitative Solubility Observations

A study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy successfully dissolved pulegone in deuterated chloroform (CDCl3), methanol-d4 (MeOD), mixtures of CDCl3 and MeOD, deuterated cyclohexane, and deuterated xylene with CDCl3, indicating at least partial solubility in these solvents.[6]

Experimental Protocol for Solubility Determination

Materials and Equipment

-

Pulegone (high purity standard)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample analysis

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of pulegone and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaking incubator for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-48 hours).[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC-MS method.

-

Prepare a calibration curve using standard solutions of pulegone of known concentrations in the same solvent.

-

Determine the concentration of pulegone in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of pulegone in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram```dot

Caption: Major metabolic pathways of pulegone.

Conclusion

This technical guide provides a consolidated resource on the solubility of pulegone in organic solvents for the scientific community. While qualitative data indicates good solubility in many common organic solvents, the lack of extensive quantitative data underscores the importance of experimental determination for specific applications. The provided experimental protocol offers a robust framework for such assessments. Furthermore, the detailed metabolic pathway diagram highlights the critical biotransformation of pulegone, which is paramount for any toxicological or pharmacological investigation. This guide serves as a foundational document to aid researchers in the effective and safe use of pulegone in their studies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. pulegone, 15932-80-6 [thegoodscentscompany.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. (+)-PULEGONE CAS#: 89-82-7 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Pulegone: A Technical Guide from Geranyl Pyrophosphate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of (+)-pulegone, a key monoterpene intermediate in the production of menthol in plants such as peppermint (Mentha x piperita). This document details the enzymatic cascade that transforms the acyclic precursor, geranyl pyrophosphate (GPP), into the bicyclic ketone, pulegone, summarizing key quantitative data and providing detailed experimental methodologies for the study of this pathway.

Introduction to Pulegone Biosynthesis

The biosynthesis of monoterpenes is a complex process localized within the secretory cells of glandular trichomes in many plant species. (+)-Pulegone is a significant branch-point metabolite in the extensive pathway that produces (-)-menthol, the primary component of peppermint essential oil.[1][2] Understanding the enzymatic steps that govern the formation of pulegone from the universal C10 precursor, geranyl pyrophosphate, is critical for applications in metabolic engineering, synthetic biology, and the development of novel flavoring agents and pharmaceuticals.

The pathway involves a series of cyclization, hydroxylation, oxidation, reduction, and isomerization reactions, each catalyzed by a specific enzyme. The entire process is highly compartmentalized, with initial steps occurring in the plastids and subsequent transformations taking place in the endoplasmic reticulum and cytoplasm.[3]

The Enzymatic Pathway from Geranyl Pyrophosphate to (+)-Pulegone

The conversion of geranyl pyrophosphate to (+)-pulegone proceeds through a five-step enzymatic sequence. Each step is catalyzed by a distinct enzyme that ensures high stereospecificity and regioselectivity. The overall pathway is illustrated below.[4][5]

Step 1: Cyclization of Geranyl Pyrophosphate The pathway initiates with the cyclization of geranyl pyrophosphate, catalyzed by (-)-Limonene Synthase (LS) . This monoterpene cyclase converts the linear GPP into the cyclic olefin (-)-limonene, which is a crucial intermediate in the biosynthesis of p-menthane monoterpenes in Mentha species.[1]

Step 2: Allylic Hydroxylation (-)-Limonene undergoes stereospecific allylic hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by (-)-Limonene-3-hydroxylase (L3OH) , a cytochrome P450-dependent monooxygenase.[6]

Step 3: Oxidation The hydroxyl group of (-)-trans-isopiperitenol is then oxidized to a ketone, forming (-)-isopiperitenone. This dehydrogenation is carried out by the NAD⁺-dependent (-)-trans-Isopiperitenol Dehydrogenase (IPD) .[7][8]

Step 4: Reduction The endocyclic double bond of (-)-isopiperitenone is reduced by (-)-Isopiperitenone Reductase (IPR) in an NADPH-dependent reaction. This step produces (+)-cis-isopulegone.[9]

Step 5: Isomerization In the final step, the exocyclic double bond of (+)-cis-isopulegone is isomerized into conjugation with the carbonyl group to form (+)-pulegone. This reaction is catalyzed by (+)-cis-Isopulegone Isomerase (IPI) . The gene for this enzyme in Mentha has been considered a "missing link," with studies successfully using a bacterial Δ⁵-3-ketosteroid isomerase to perform this transformation in vitro.[4][5]

Quantitative Enzymatic Data

The kinetic properties of several enzymes in the pulegone biosynthetic pathway have been characterized. This data is essential for understanding the efficiency of each catalytic step and for modeling the metabolic flux through the pathway.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Cofactor | Reference(s) |

| (-)-Limonene Synthase (LS) | Mentha x piperita | Geranyl Pyrophosphate | 1.8 | N/A | Mg²⁺ or Mn²⁺ | [1] |

| (-)-Limonene-3-hydroxylase (L3OH) | Mentha species | (-)-Limonene | N/A | N/A | NADPH | [6] |

| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | Mentha x piperita | (-)-trans-Isopiperitenol | 72 | N/A | NAD⁺ | [10] |

| (-)-Isopiperitenone Reductase (IPR) | Mentha x piperita | (-)-Isopiperitenone | 1.0 | 1.3 | NADPH | |

| (+)-cis-Isopulegone Isomerase (IPI) | Mentha x piperita | (+)-cis-Isopulegone | N/A | N/A | None | [5] |

N/A: Data not available in the cited literature. Kinetic characterization of L3OH is challenging due to its membrane-bound nature, and the native IPI from Mentha has not been fully characterized.

Experimental Protocols

The characterization of enzymes in the pulegone pathway requires specific methodologies for protein expression, enzyme assays, and product analysis. Below are representative protocols derived from published studies.

General Experimental Workflow

The following diagram illustrates a typical workflow for the functional characterization of a biosynthetic enzyme from gene identification to kinetic analysis.

Protocol: (-)-Limonene Synthase (LS) Assay

This protocol is adapted from methods used for characterizing monoterpene cyclases.[11][12]

-

Enzyme Source: Purified recombinant (-)-limonene synthase expressed in E. coli.

-

Reaction Buffer: 25 mM HEPES (pH 7.0), 10 mM MgCl₂ (or 1 mM MnCl₂), 5 mM Dithiothreitol (DTT).

-

Substrate: Geranyl pyrophosphate (GPP), typically prepared at a stock concentration of 10 mM.

-

Assay Procedure:

-

In a 2 mL glass vial, combine 450 µL of reaction buffer with 50 µL of purified enzyme solution.

-

Overlay the aqueous phase with 500 µL of n-hexane to capture volatile products.

-

Initiate the reaction by adding GPP to a final concentration of 50 µM.

-

Incubate the sealed vial at 30°C for 1 hour with gentle agitation.

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the hexane layer.

-

-

Product Analysis:

-

Separate the hexane layer and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Use a chiral column (e.g., Cyclodex-B) to confirm the stereochemistry of the limonene produced.

-

Quantify the product by comparing peak areas to an internal standard (e.g., isobutylbenzene) and a standard curve of authentic (-)-limonene.

-

Protocol: (-)-Limonene-3-hydroxylase (L3OH) Assay

This protocol is based on general methods for assaying cytochrome P450 enzymes.[13][14]

-

Enzyme Source: Microsomes prepared from yeast or insect cells expressing the recombinant L3OH and a corresponding NADPH-cytochrome P450 reductase.

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 10% (v/v) glycerol.

-

Substrate & Cofactor: (-)-Limonene (dissolved in DMSO) and an NADPH-generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Assay Procedure:

-

In a 1.5 mL tube, combine 900 µL of reaction buffer, the NADPH-generating system, and the microsomal preparation (typically 50-100 pmol of P450).

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding (-)-limonene to a final concentration of 100 µM.

-

Incubate at 30°C for 30-60 minutes with shaking.

-

Terminate the reaction by adding 200 µL of ethyl acetate and vortexing.

-

-

Product Analysis:

-

Extract the products with ethyl acetate, centrifuge to separate phases, and analyze the organic layer by GC-MS.

-

Identify (-)-trans-isopiperitenol by comparing its retention time and mass spectrum with an authentic standard.

-

Protocol: (-)-trans-Isopiperitenol Dehydrogenase (IPD) Assay

This protocol measures the NAD⁺-dependent oxidation of the substrate.[7]

-

Enzyme Source: Purified recombinant IPD.

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0).

-

Substrate & Cofactor: (-)-trans-isopiperitenol (1 mM) and NAD⁺ (2 mM).

-

Assay Procedure:

-

The reaction rate can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, corresponding to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).

-

In a 1 mL cuvette, combine the reaction buffer, NAD⁺, and purified enzyme.

-

Establish a baseline reading at 340 nm.

-

Initiate the reaction by adding (-)-trans-isopiperitenol.

-

Record the change in absorbance over time.

-

-

Product Confirmation (Endpoint Assay):

-